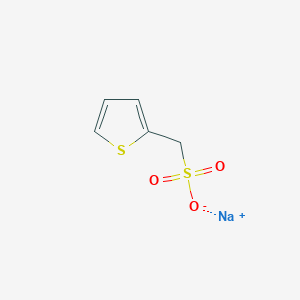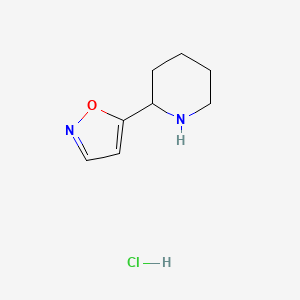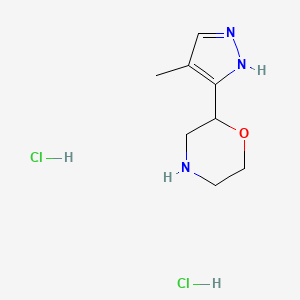
4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine
Vue d'ensemble
Description
4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine is a fluorinated heterocyclic compound that features a piperidine ring substituted with a pyrrolidine-3-carbonyl group and a fluorine atom
Applications De Recherche Scientifique
Synthesis Methods
- Isotopomer Synthesis : Synthesis methods for d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine using the Grignard reaction and other techniques have been explored, highlighting the compound's relevance in isotope labeling and drug development (Proszenyák et al., 2005).
- Crystal Structure Studies : Crystallographic studies of related compounds, such as 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione, have been conducted to understand their structural properties (Sundar et al., 2011).
Chemical Properties and Applications
- Density Functional Theory (DFT) Calculations : Studies involving DFT calculations and molecular docking of pyridine derivatives, including those similar to 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine, have been carried out to assess their potential as inhibitors of specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).
- Corrosion Inhibition : Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, an area of interest in material science (Kaya et al., 2016).
Biological Applications
- Anti-HIV Agents : Research has been conducted on pyrrolidine embodied CCR5 receptor antagonists, including compounds with fluoro groups, for their potential as anti-HIV agents (Li et al., 2010).
- Anti-Alzheimer's Agents : N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, structurally related to this compound, have been synthesized and evaluated for their anti-Alzheimer's activity (Gupta et al., 2020).
Miscellaneous Applications
- Fluorinated Compounds in Drug Design : The role of fluorine substituents, like those in this compound, in drug design and development, particularly in the context of receptor antagonists, has been explored (Isensee et al., 2009).
Mécanisme D'action
Target of action
The targets of pyrrolidine derivatives can vary widely depending on the specific compound. They are used in the treatment of various diseases and can interact with a range of biological targets .
Mode of action
The mode of action of pyrrolidine derivatives also depends on the specific compound. Generally, these compounds can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .
Biochemical pathways
Pyrrolidine derivatives can affect a variety of biochemical pathways. For example, some pyrrolidine derivatives have been found to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely. These properties are influenced by factors such as the compound’s chemical structure and the patient’s physiological condition .
Result of action
The molecular and cellular effects of pyrrolidine derivatives can include changes in cell signaling, gene expression, and other cellular processes. These effects can lead to the therapeutic outcomes observed in patients .
Action environment
The action of pyrrolidine derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and other properties .
Analyse Biochimique
Biochemical Properties
4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with enantioselective proteins, influencing their binding modes . The compound’s fluorophenyl substituents enhance its potency and biological activity . These interactions are crucial for its potential therapeutic applications.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes can lead to changes in cellular activities, such as glucose uptake in muscle and fat cells . These effects highlight its potential in treating metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s pyrrolidine ring contributes to its stereochemistry, allowing it to interact with various proteins and enzymes . It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. The fluorophenyl substituents further enhance its binding affinity and biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its potency over extended periods, making it suitable for long-term applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s metabolic pathways are essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific tissues, affecting its overall efficacy and safety.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, influencing its activity and function. Understanding its subcellular localization is crucial for optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine-3-carbonyl Group: This step involves the acylation of the piperidine ring with a pyrrolidine-3-carbonyl chloride or similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Propriétés
IUPAC Name |
(4-fluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-9-2-5-13(6-3-9)10(14)8-1-4-12-7-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKRRPSSYSNLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide](/img/structure/B1413407.png)
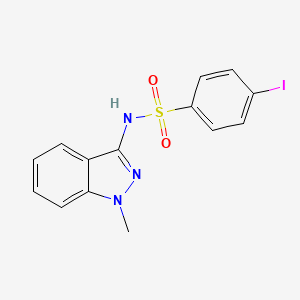


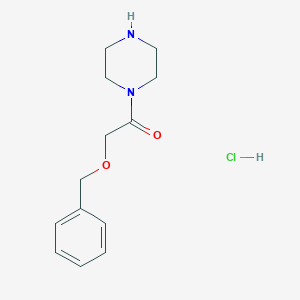


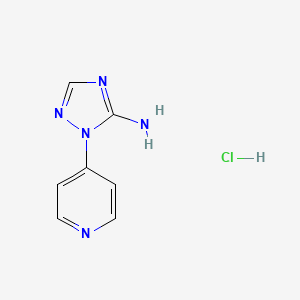
![(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1413422.png)
